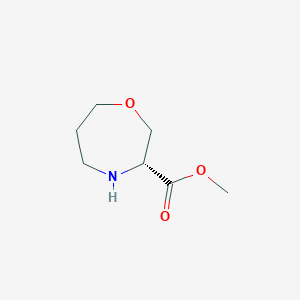

Methyl (R)-1,4-oxazepane-3-carboxylate

Description

Significance of 1,4-Oxazepane (B1358080) Scaffolds in Advanced Chemical Synthesis

The 1,4-oxazepane scaffold, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry. rsc.orgnih.gov Compounds incorporating this framework have demonstrated a wide range of biological activities. Research has identified 1,4-oxazepane derivatives as potent anticonvulsants, antifungal agents, and potential treatments for inflammatory bowel disease, lupus nephritis, and various respiratory diseases like asthma. rsc.orgrsc.org

The conformational flexibility of the seven-membered ring allows these molecules to interact effectively with diverse biological targets. This structural feature makes the 1,4-oxazepane scaffold a valuable building block in the synthesis of complex molecules and pharmaceutical intermediates. evitachem.com Synthetic chemists have developed various strategies to access these structures, often involving intramolecular cyclization reactions, highlighting their importance in advanced chemical synthesis. rsc.org The ability to decorate the scaffold with various functional groups further enhances its utility, allowing for the creation of diverse chemical libraries for drug discovery. rsc.orgrsc.org

Importance of Chiral Seven-Membered Nitrogen Heterocycles

Seven-membered nitrogen heterocycles, such as azepanes and oxazepanes, are significant structural motifs in a multitude of approved drugs and promising lead compounds. nih.gov Their non-planar and flexible nature offers structural diversity that is crucial for designing new drugs with improved pharmacological profiles, including better bioavailability and target specificity. researchgate.net

The introduction of chirality into these seven-membered rings adds a critical layer of complexity and specificity. Chiral heterocycles possess unique physicochemical and biological properties that are essential for stereospecific interactions with biological targets like enzymes and receptors. rsc.orgrsc.org The biological activity of a drug is often dependent on the specific three-dimensional arrangement of its atoms. For instance, the different enantiomers of a chiral drug can exhibit vastly different potencies and effects; one enantiomer might be therapeutically active while the other is inactive or even detrimental. Consequently, the stereoselective synthesis of chiral seven-membered nitrogen heterocycles is a challenging but vital area of research, enabling the development of more precise and effective therapeutic agents. rsc.org

Overview of Methyl (R)-1,4-oxazepane-3-carboxylate: A Chiral 1,4-Oxazepane Derivative

This compound is a specific chiral derivative belonging to the 1,4-oxazepane class. As a heterocyclic compound, it features the characteristic seven-membered ring with one oxygen and one nitrogen atom. evitachem.com The "(R)" designation specifies the stereochemistry at the chiral center, the carbon at the 3-position, which is bonded to the methyl carboxylate group. This specific spatial arrangement is crucial for its potential interactions with biological systems.

This compound serves as a valuable building block in organic synthesis. The presence of the methyl ester functional group provides a reactive site for further chemical modifications, allowing for its incorporation into larger, more complex molecules. Its structural similarity to neurotransmitters suggests its potential utility in the development of agents targeting the central nervous system. evitachem.com

Below is a table summarizing the key properties of this class of compounds.

| Property | Description |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Core Structure | 1,4-Oxazepane |

| Key Functional Groups | Methyl Ester, Secondary Amine |

| Chirality | Contains at least one stereocenter |

| Classification | Heterocyclic Compound, Carboxylate, Pharmaceutical Intermediate evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (3R)-1,4-oxazepane-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-5-11-4-2-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

CRRUZSQPTWFKCA-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)[C@H]1COCCCN1 |

Canonical SMILES |

COC(=O)C1COCCCN1 |

Origin of Product |

United States |

Stereochemical Principles and Control in Methyl R 1,4 Oxazepane 3 Carboxylate Synthesis

Enantioselective Synthesis and Diastereoselective Control

The synthesis of chiral 1,4-oxazepanes, such as Methyl (R)-1,4-oxazepane-3-carboxylate, necessitates strategies that can selectively generate one enantiomer over the other. Enantioselective synthesis aims to create a single enantiomer from achiral or racemic starting materials, often employing chiral catalysts or auxiliaries.

One prominent strategy involves the use of chiral starting materials derived from the chiral pool, such as amino acids, to impart stereochemistry on the final product. For instance, in the synthesis of related chiral 1,4-oxazepane-5-carboxylic acids, polymer-supported homoserine has been utilized as the chiral precursor. nih.gov The inherent chirality of the starting material directs the formation of the stereocenter at the 5-position. However, when a second stereocenter is introduced, as in the case of 2-substituted derivatives, the reaction can yield a mixture of diastereomers. nih.gov

The level of diastereoselective control often depends on the specific reaction conditions and the nature of the substituents. In the synthesis of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acids, the cleavage and cyclization step from a resin-bound intermediate using a TFA/triethylsilane cocktail was found to be non-stereoselective, producing a mixture of diastereomers at the newly formed C2 stereocenter. nih.gov The ratio of these diastereomers can be influenced by the electronic properties of substituents on the phenyl ring. nih.gov Although the formation of the oxazepane scaffold in this specific route was not stereoselective, the resulting diastereomers were separable in some cases by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

The table below summarizes the diastereomeric outcomes for the synthesis of various substituted 1,4-oxazepane-5-carboxylic acid derivatives, illustrating the variable diastereoselectivity.

| Compound | Substituent (R³) | Diastereomeric Ratio (C2 R:S) | Separability | Reference |

|---|---|---|---|---|

| 7a | Phenyl | 72:28 | Major isomer isolated | nih.gov |

| 7k | 3-Fluorophenyl | 64:36 | Separable | nih.gov |

| 7p | 4-Bromophenyl | 42:58 | Inseparable | nih.gov |

More advanced enantioselective methods, such as catalysis with chiral Brønsted or Lewis acids, are employed for the synthesis of related heterocyclic systems. For example, chiral phosphoric acids have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to afford chiral 1,4-benzoxazepines with high enantiomeric excess (up to 94% ee). nih.gov Such catalytic approaches could potentially be adapted for the enantioselective synthesis of this compound.

Another powerful technique for achieving stereocontrol is haloetherification. A regio- and stereoselective 7-endo cyclization via a chiral bromonium intermediate has been developed for the synthesis of polysubstituted chiral 1,4-oxazepanes. nih.gov In this method, the stereoselectivity is primarily controlled by the conformation of the substrate during the formation of the bromonium intermediate. nih.gov This approach has successfully yielded tetra- and pentasubstituted oxazepanes with moderate to excellent stereoselectivities. nih.gov

Preservation and Inversion of Configuration in Reaction Pathways

Throughout a multi-step synthesis, it is crucial to understand whether the configuration of a stereocenter is retained or inverted. Reaction mechanisms dictate the stereochemical outcome.

In syntheses starting from chiral amino acids, the original stereocenter is often preserved. For example, when using a serine derivative to synthesize morpholine-3-carboxylic acids (a six-membered ring analogue), full control and preservation of the newly formed stereocenter was achieved. nih.gov This principle of stereochemical preservation is highly desirable as it allows for the predictable synthesis of the target stereoisomer.

However, certain reaction conditions can lead to a loss of stereochemical integrity through racemization or epimerization. Conversely, some reactions are designed to proceed with a predictable inversion of configuration. For instance, SN2 reactions inherently proceed with an inversion of stereochemistry at the reacting center. While a specific example for this compound is not detailed in the provided sources, this fundamental principle is a key tool in stereocontrolled synthesis.

The conformational flexibility of the seven-membered oxazepane ring also plays a role. The ring can undergo inversion, and the transition states for this process can be complex. Studies on the inversion of related 1,4-benzodiazepines have shown that multiple reaction paths can exist, with transition states that may or may not possess symmetry. nih.gov The coupling of ring puckering with the rotation of substituents can influence the energy barrier and the pathway of this inversion. nih.gov

Chiral Resolution Techniques for Oxazepane Stereoisomers

When an enantioselective synthesis is not feasible or results in low enantiomeric excess, chiral resolution is employed to separate a racemic mixture into its constituent enantiomers.

A prevalent method for chiral resolution is the formation of diastereomeric derivatives. researchgate.net This involves reacting the racemic mixture with a chiral resolving agent, which is a single enantiomer of another compound. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. These differences allow for their separation by conventional techniques like crystallization or chromatography. researchgate.net After separation, the chiral resolving agent is cleaved to yield the pure enantiomers of the original compound.

For carboxylic acids or their methyl esters, chiral amines are often used as resolving agents. The formation of diastereomeric amide derivatives is a common strategy. For example, (S)-phenylethylamine has been successfully used to resolve 1,4-benzoxathiane-2- and 3-carboxylic acids. unimi.it The resulting diastereomeric amides can be distinguished by methods like ¹H-NMR spectroscopy and then separated. Subsequent hydrolysis of the separated amides yields the enantiopure carboxylic acids. unimi.it This technique could be directly applicable to the resolution of racemic Methyl 1,4-oxazepane-3-carboxylate.

Another powerful separation technique is chiral chromatography. Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), enantiomers can be separated based on their differential interactions with the CSP. This method is widely used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. nih.govunimi.it In the synthesis of 1,4-oxazepane-5-carboxylic acid derivatives, RP-HPLC was used to separate C2 R,S diastereomers, demonstrating the utility of chromatographic methods for resolving stereoisomers within this class of compounds. nih.gov

Advanced Spectroscopic Characterization in Oxazepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry. nih.gov For 1,4-oxazepane (B1358080) derivatives, techniques such as ¹H, ¹³C, COSY, NOESY, HMQC, and HMBC NMR are employed to determine their constitution and configuration. nih.govrsc.org

Proton NMR (¹H NMR) is used to identify the different types of protons in a molecule based on their unique chemical environments. In Methyl (R)-1,4-oxazepane-3-carboxylate, the ¹H NMR spectrum displays distinct signals for the protons on the seven-membered ring, the chiral center, and the methyl ester group. acs.org

The chemical shifts (δ) of the protons are influenced by neighboring atoms and functional groups. The protons on the carbons adjacent to the oxygen and nitrogen heteroatoms in the oxazepane ring are typically found in the range of 3.0-5.0 ppm. amazonaws.com The single proton at the chiral center (C3) would appear as a multiplet, with its chemical shift and splitting pattern providing information about its neighboring protons. The methyl protons of the ester group characteristically appear as a sharp singlet further upfield, typically around 3.7 ppm.

Furthermore, the coupling constants (J-values) between adjacent protons, observed in the splitting patterns of the signals, are invaluable for determining the dihedral angles between them, which helps in assigning the relative stereochemistry of the molecule. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (ring) | Broad singlet | 1H |

| CH ₂ (ring, adjacent to O) | Multiplet | 2H |

| CH ₂ (ring, adjacent to N) | Multiplet | 2H |

| CH (chiral center, C3) | Multiplet | 1H |

| CH ₂ (ring) | Multiplet | 2H |

Note: Actual chemical shifts and multiplicities can vary based on the solvent and specific conformation.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. nih.gov

The carbonyl carbon of the methyl ester group is the most deshielded, typically appearing far downfield in the spectrum, often in the range of 170-175 ppm. nih.gov The carbons within the oxazepane ring that are bonded to the heteroatoms (C-O and C-N) are also deshielded and appear at intermediate chemical shifts, generally between 50 and 80 ppm. nih.gov The methyl carbon of the ester group is found in the upfield region of the spectrum. This technique is essential for confirming the number of unique carbon atoms and identifying the key functional groups present in the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =O (ester) | 170 - 175 |

| C -O (ring) | 65 - 75 |

| C -N (ring) | 45 - 60 |

| C 3 (chiral center) | 55 - 65 |

| Ring C H₂ | 30 - 40 |

Note: Chemical shifts are approximate and depend on experimental conditions.

The seven-membered oxazepane ring is flexible and can exist in multiple conformations, such as chair and boat forms. NMR spectroscopy is a primary tool for studying this conformational equilibrium in solution. nih.gov By analyzing vicinal ¹H-¹H coupling constants and conducting Nuclear Overhauser Effect (NOE) experiments, researchers can deduce the predominant conformation of the ring. rsc.org NOE correlations provide through-space information about protons that are close to each other, which is critical for establishing the three-dimensional structure and relative configuration of the molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the most prominent and diagnostic absorption band is the strong C=O stretching vibration of the ester group, which is expected to appear in the region of 1735-1750 cm⁻¹. uobabylon.edu.iq Other key absorptions include the C-O stretching vibrations for the ether linkage within the ring and the ester group, typically found in the 1000-1300 cm⁻¹ range. uobabylon.edu.iq The N-H stretching vibration of the secondary amine in the ring would appear as a moderate peak around 3300-3500 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H | Stretch | 2850 - 3000 | Medium |

| C=O (ester) | Stretch | 1735 - 1750 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would provide the precise molecular weight, allowing for the determination of its elemental formula. nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed. The molecule would also undergo predictable fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.org Therefore, characteristic fragments for this compound would correspond to the loss of the methoxy (B1213986) radical (•OCH₃) and the carbomethoxy group (•COOCH₃). Cleavage of the oxazepane ring would also produce a series of characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragments

| Ion | Fragmentation |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 31]⁺ | Loss of •OCH₃ |

| [M - 59]⁺ | Loss of •COOCH₃ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides unambiguous proof of the molecule's connectivity, conformation, and, crucially for a chiral molecule, its absolute configuration. acs.org

For this compound, an X-ray crystal structure would confirm the (R)-configuration at the C3 stereocenter. It would also reveal the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state. This information provides a static image of the preferred conformation of the oxazepane ring, which can be compared with the dynamic conformational information obtained from NMR studies in solution. acs.org

Theoretical and Computational Investigations of Methyl R 1,4 Oxazepane 3 Carboxylate

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the molecular geometry and electronic properties of molecules. researchgate.net DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide accurate insights into the optimized structure of Methyl (R)-1,4-oxazepane-3-carboxylate. nih.govresearchgate.net

The optimization process seeks to find the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. mdpi.com For this compound, this would involve determining the precise arrangement of the seven-membered oxazepane ring and the methyl carboxylate substituent.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O (carboxylate) | 1.21 |

| C=O (carboxylate) | 1.35 |

| C-N (ring) | 1.47 |

| C-O (ring) | 1.43 |

| Bond Angles (°) ** | |

| O-C-O (carboxylate) | 125 |

| C-N-C (ring) | 118 |

| C-O-C (ring) | 115 |

| Dihedral Angles (°) ** | |

| C-C-N-C | 55 |

| C-C-O-C | -60 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rjptonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.in A smaller gap suggests higher reactivity.

For this compound, FMO analysis can help predict its reactivity towards electrophiles and nucleophiles. The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated FMO Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. bhu.ac.inresearchgate.net

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the ring's oxygen atom, indicating these as sites for electrophilic interaction. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net

Conformational Analysis using Computational Methods

The seven-membered oxazepane ring of this compound can adopt various conformations due to its flexibility. researchgate.net Computational methods are essential for exploring the conformational landscape of such molecules and identifying the most stable conformers. researchgate.net

Potential Energy Surface (PES) Mapping and Energy Minima

Potential Energy Surface (PES) mapping is a computational technique used to explore the relationship between the energy of a molecule and its geometry. libretexts.org By systematically changing specific dihedral angles within the oxazepane ring and calculating the corresponding energy, a PES can be generated. chemrxiv.org The minima on this surface correspond to stable conformations of the molecule. mdpi.com For this compound, PES mapping would reveal the various chair, boat, and twist-boat conformations of the oxazepane ring and their relative energies. researchgate.net

Analysis of Intramolecular Interactions and Strain

The stability of different conformers is influenced by a variety of intramolecular interactions and sources of strain. These can include torsional strain from eclipsing bonds, steric strain from non-bonded interactions, and ring strain inherent to the cyclic structure. mdpi.com Computational analysis allows for the quantification of these effects in each conformer of this compound. The presence of the nitrogen and oxygen heteroatoms in the 1,4-oxazepane (B1358080) ring influences its conformational preferences and potential intramolecular hydrogen bonding. researchgate.net

Molecular Mechanics and Semi-Empirical Calculations for Structural Insights

While DFT provides high accuracy, molecular mechanics and semi-empirical methods offer a computationally less expensive approach for gaining structural insights, especially for larger molecules or for preliminary conformational searches. nih.govresearchgate.net

Molecular mechanics methods use classical physics to model the energy of a molecule based on a force field that describes bond stretching, angle bending, torsional angles, and non-bonded interactions. These methods are particularly useful for rapidly exploring the conformational space of flexible molecules like this compound.

Semi-empirical methods, such as AM1, are based on quantum mechanics but use approximations and parameters derived from experimental data to simplify the calculations. researchgate.net These methods can provide reasonable predictions of molecular geometry and electronic properties and can be a valuable tool in the initial stages of computational investigation. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a important in understanding the intricate details of chemical reactions, providing insights into transition states, reaction energies, and mechanistic pathways that can be difficult to observe experimentally. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be extrapolated from theoretical investigations into the formation of the foundational 1,4-oxazepine (B8637140) ring and related heterocyclic systems. These studies provide a robust framework for elucidating the probable reaction mechanisms involved in the synthesis of this specific compound.

Computational research on the formation of pyrazolo nih.govresearchgate.netoxazepines, for example, has utilized Density Functional Theory (DFT) to explore the mechanisms of gold-catalyzed cyclization reactions. nih.gov Such studies have demonstrated that the electronic nature of substituents plays a pivotal role in directing the regioselectivity of the ring closure, determining whether a 6-exo-dig or a 7-endo-dig cyclization is favored. nih.gov The use of various hybrid functionals, including B3LYP, M06, M06-2X, PBEPBE, and wB97X-D, allows for a detailed analysis of the energetics of the compounds involved. nih.gov

Similarly, molecular orbital methods, such as the semiempirical AM1 and ab initio methods, have been successfully applied to study the formation of the 1,4-oxazepine ring from 1,8-naphthyridine (B1210474) derivatives when reacted with peroxy acid. nih.gov These calculations of the energies of the molecules along the reaction pathways and the associated transition states have accurately predicted the experimentally observed products. nih.gov

The synthesis of the 1,4-oxazepane ring, the saturated counterpart of the 1,4-oxazepine ring, often proceeds via the cyclization of amino alcohols. rsc.org DFT calculations on analogous reactions, such as the formation of cyclic carbamates from amino alcohols, suggest a mechanism with high stereoselectivity. rsc.org This is particularly relevant for understanding the synthesis of an enantiomerically pure compound like this compound.

To provide a more concrete understanding of the kind of data these computational investigations can yield, the following tables present hypothetical but representative findings from a DFT study on the intramolecular cyclization of a plausible precursor to this compound.

Table 1: Hypothetical Calculated Energies for a Proposed Cyclization Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Open-chain N-substituted amino alcohol | 0.00 |

| TS1 | Transition state for N-alkylation | +18.5 |

| Intermediate | N-alkylated open-chain intermediate | -5.2 |

| TS2 | Transition state for ring closure | +25.8 |

| Product | This compound | -12.4 |

Table 2: Key Geometric Parameters of the Hypothetical Ring-Closing Transition State (TS2)

| Parameter | Description | Calculated Value |

| d(N-C) | Distance of the forming Nitrogen-Carbon bond | 2.08 Å |

| d(O-C) | Distance of the forming Oxygen-Carbon bond | 2.15 Å |

| a(C-N-C) | Angle of the attacking Nitrogen and adjacent Carbons | 115.7° |

| a(C-O-C) | Angle of the attacking Oxygen and adjacent Carbons | 112.3° |

This interactive data table details crucial bond distances and angles in the predicted transition state for the cyclization. These parameters are vital for understanding the steric and electronic factors that govern the formation of the seven-membered ring.

Chemical Reactivity and Mechanistic Studies of Methyl R 1,4 Oxazepane 3 Carboxylate

Intramolecular Cyclization Pathways in Oxazepane Formation

The formation of the 1,4-oxazepane (B1358080) ring, a seven-membered heterocycle, is a key challenge in synthetic organic chemistry. researchgate.net The synthesis of derivatives like Methyl (R)-1,4-oxazepane-3-carboxylate often relies on intramolecular cyclization strategies. These pathways typically involve the formation of a carbon-nitrogen or carbon-oxygen bond to close the seven-membered ring.

One prominent strategy involves the reductive amination of a precursor containing both an aldehyde and a protected amino alcohol. A common synthetic approach starts from a chiral amino acid, such as (R)-serine, to install the required stereocenter. The synthesis can be complex, often requiring multiple steps of protection and deprotection. For instance, the synthesis of related 1,4-oxazepan-5-ones has been attempted starting from (R)-(4-chlorophenyl)glycine, which involves reduction of the carboxylic acid to an amino alcohol, protection of the amine, and subsequent steps aimed at cyclization. iyte.edu.tr

A particularly effective method for forming the 1,4-oxazepane ring involves a cleavage and cyclization cascade from a polymer-supported precursor. Research on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine provides a relevant model. nih.govresearchgate.net In this approach, an N-phenacyl nitrobenzenesulfonamide derivative of homoserine is assembled on a solid support. nih.gov Cleavage from the resin using a reagent cocktail, such as trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH), facilitates the simultaneous deprotection and intramolecular cyclization to yield the 1,4-oxazepane derivative. nih.govresearchgate.net The regioselectivity and stereoselectivity of this cyclization can be influenced by the substituents on the starting materials. researchgate.net

Palladium-catalyzed intramolecular reactions, such as the aza-Wacker-type cyclization, represent another advanced strategy for forming N-heterocycles, although their application to seven-membered rings like oxazepanes can be challenging. nih.gov These reactions forge a new C-N bond under mild conditions, often using oxygen as the terminal oxidant. nih.gov

Table 1: Selected Reagents in Oxazepane Ring Formation

| Reagent/Catalyst | Role in Cyclization | Reference |

| Trifluoroacetic acid (TFA) / Triethylsilane (Et₃SiH) | Cleavage of precursor from solid support and promotion of intramolecular cyclization. | nih.govresearchgate.net |

| Lithium aluminium hydride (LiAlH₄) | Reduction of carboxylic acids or esters to alcohols in precursor synthesis. | iyte.edu.tr |

| Palladium(II) catalysts | Catalyzes intramolecular C-N bond formation in oxidative cyclization reactions. | nih.gov |

| Brønsted Acids | Can trigger cascade cyclization reactions to form oxazepane rings. nih.gov | nih.gov |

Nucleophilic and Electrophilic Transformations of the Oxazepane Ring

The 1,4-oxazepane ring in this compound contains two key heteroatoms, nitrogen and oxygen, which dictate its reactivity. The secondary amine (N-H) is the primary site for nucleophilic and electrophilic transformations.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can readily react with a variety of electrophiles.

Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base to form N-substituted oxazepanes.

Acylation: Reaction with acid chlorides or anhydrides leads to the formation of N-acyl derivatives. This is a common strategy for introducing functional groups or modifying the compound's properties.

Arylation: Under specific conditions, such as Buchwald-Hartwig amination, the nitrogen can be coupled with aryl halides to form N-aryl oxazepanes.

Electrophilic Transformations: While the ring itself is generally electron-rich, derivatization can introduce sites for electrophilic attack. More commonly, the nitrogen atom is made to react with electrophiles as described above. The ether oxygen is generally unreactive but can be protonated under strong acidic conditions, which may lead to ring-opening reactions, although this requires harsh conditions for a saturated ether.

Table 2: Potential Transformations of the Oxazepane Nitrogen

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

| N-Arylation | Bromobenzene / Pd catalyst | N-Aryl Amine |

Mechanism of Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester group of this compound is susceptible to hydrolysis, which converts it into the corresponding carboxylic acid. This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism. openstax.org

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process. openstax.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (⁻OH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. The methoxide ion, being a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol (B129727). An acidic workup is required in a separate step to protonate the carboxylate and isolate the neutral carboxylic acid. openstax.org

Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process. openstax.orgkhanacademy.org The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group towards nucleophilic attack. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the methanol group is protonated, turning it into a good leaving group (CH₃OH). The intermediate then collapses, eliminating methanol and, after deprotonation, regenerating the acid catalyst and forming the carboxylic acid product. khanacademy.org

Carboxylic Acid Derivatization: Once the carboxylic acid, (R)-1,4-oxazepane-3-carboxylic acid, is formed, it serves as a versatile intermediate for further derivatization.

Esterification: The acid can be re-esterified with different alcohols under acidic conditions (Fischer esterification) or by conversion to an acid chloride followed by reaction with an alcohol. openstax.org

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines using coupling reagents (e.g., HATU, DCC) to form a wide range of amides.

Reduction: The carboxylic acid can be reduced using strong reducing agents like LiAlH₄ to yield the corresponding primary alcohol, (R)-(1,4-oxazepan-3-yl)methanol.

Strategic Utility in Advanced Organic Synthesis

Methyl (R)-1,4-oxazepane-3-carboxylate as a Chiral Building Block

This compound serves as a quintessential chiral building block in synthetic chemistry. Chiral seven-membered heterocycles are recognized as an important group of compounds with unique properties. rsc.org The 1,4-oxazepane (B1358080) scaffold, in particular, is found in various synthetic compounds and natural products, indicating its significance. rsc.org As a non-proteinogenic amino acid analog, this compound provides a conformationally constrained scaffold. The incorporation of such rigid units is a key strategy in medicinal chemistry to mimic specific secondary structures of peptides and to study relationships between conformation and biological activity. nih.gov

The utility of this molecule stems from its inherent chirality and the presence of multiple functional groups. The (R)-configuration at the C3 position is a crucial feature, allowing chemists to introduce a specific, predetermined stereocenter into a target molecule. This approach is fundamental to asymmetric synthesis, bypassing the need for less efficient methods like chiral resolution or the development of complex stereoselective reactions later in a synthetic sequence.

Table 1: Key Structural and Chemical Features

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Chiral Center | (R)-configuration at the C3 position. | Provides a source of enantiopure stereochemistry for asymmetric synthesis. |

| 1,4-Oxazepane Core | A seven-membered saturated heterocycle. | Offers a conformationally constrained, non-peptidic scaffold. |

| Secondary Amine | The nitrogen atom at the 4-position. | A nucleophilic site available for N-alkylation, N-acylation, or coupling reactions. |

| Methyl Ester | The carboxylate group at the C3 position. | Can be hydrolyzed to a carboxylic acid for amide bond formation or reduced to an alcohol. |

Applications in the Synthesis of Complex Molecular Architectures

The rigid structure of the 1,4-oxazepane ring makes this compound an excellent candidate for constructing complex molecular architectures where conformational control is paramount. Conformationally constrained amino acids are widely used as probes for mimicking peptide secondary structures. nih.gov By replacing natural amino acids in a peptide sequence with a constrained surrogate like this oxazepane derivative, chemists can induce specific folds, such as turns or helices. nih.gov

This control over three-dimensional structure is critical in drug discovery. For instance, the biological activity of many peptides is linked to a specific bioactive conformation they adopt upon binding to a receptor. The introduction of a cyclic amino acid can rigidify the peptide backbone, locking it into this active conformation and potentially enhancing its potency and stability. researchgate.net The 1,4-oxazepane scaffold has been identified in compounds with a range of pharmacological activities, including use as anticonvulsants and antifungal agents. nih.govrsc.org This highlights the value of this heterocyclic system in building molecules with therapeutic potential.

Intermediacy in the Construction of Functionalized Heterocycles

This compound is not merely a structural component but also a versatile intermediate for creating diverse libraries of functionalized heterocycles. The inherent reactivity of its secondary amine and methyl ester groups provides handles for further chemical elaboration. rsc.orgnih.gov

The secondary amine at the N-4 position can be readily modified through various standard organic reactions. For example, it can be acylated with acid chlorides or activated carboxylic acids, alkylated with alkyl halides, or participate in reductive amination and transition metal-catalyzed coupling reactions. The methyl ester at the C-3 position is also a site for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in peptidomimetics and other bioactive molecules. Alternatively, the ester can be reduced to a primary alcohol, introducing a different type of functional group for further transformations. This dual functionality allows the oxazepane core to be decorated with various substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Table 2: Potential Synthetic Modifications

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Secondary Amine (N-4) | N-Acylation | Formation of amides, carbamates. |

| N-Alkylation | Introduction of alkyl or aryl groups. | |

| Reductive Amination | Attachment of diverse substituents via an amine linkage. | |

| Methyl Ester (C-3) | Hydrolysis | Formation of the parent carboxylic acid for peptide coupling. |

| Reduction | Conversion to a primary alcohol. |

Precursor Role in Stereoselective Syntheses

The primary value of this compound in stereoselective synthesis lies in its role as an enantiomerically pure precursor. The synthesis of chiral compounds, particularly for pharmaceutical applications, demands high stereochemical control. Starting a synthetic route with a molecule that already possesses the desired stereochemistry is a powerful and efficient strategy. researchgate.netrsc.org

By employing this (R)-configured building block, the chirality is directly incorporated into the molecular framework, guiding the stereochemical outcome of subsequent reactions or simply being retained in the final product. This is particularly important in the synthesis of α-aminophosphonic and α-aminophosphinic acids, which are of great interest in medicinal chemistry and often require stereoselective synthetic procedures. nih.gov The use of such chiral precursors ensures that the final complex molecule is obtained as a single enantiomer, which is often crucial for its intended biological activity and to avoid potential off-target effects associated with other stereoisomers. The development of synthetic methods that control regioselectivity and stereoselectivity is a central theme in the construction of such chiral heterocycles. researchgate.netrsc.org

Emerging Research Avenues for Methyl R 1,4 Oxazepane 3 Carboxylate

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex chiral molecules like Methyl (R)-1,4-oxazepane-3-carboxylate is increasingly being scrutinized through the lens of green chemistry. The goal is to develop methods that are more sustainable, efficient, and environmentally benign. A key strategy in this area involves the use of polymer-supported synthesis. nih.govrsc.org This approach immobilizes key starting materials, such as homoserine derivatives, on a solid support like Wang resin. nih.govrsc.org This facilitates easier purification, as excess reagents and byproducts can be washed away, potentially reducing the reliance on large volumes of solvents for chromatography.

Another avenue is the development of synthetic routes with improved atom economy, minimizing the generation of waste. This includes exploring catalytic methods that can replace stoichiometric reagents. For instance, the catalytic hydrogenation of nitro groups in related 1,4-oxazepane (B1358080) precursors not only is a cleaner reduction method but also aids in the separation of diastereomers, streamlining the purification process. nih.govrsc.orgresearchgate.net The principles of green chemistry encourage a shift towards less hazardous solvents and reaction conditions. Future research will likely focus on replacing traditional organic solvents with greener alternatives and designing reactions that can proceed at ambient temperatures and pressures.

| Green Chemistry Principle | Application in 1,4-Oxazepane Synthesis | Potential Benefits |

| Use of Solid Supports | Immobilization of starting materials (e.g., Fmoc-homoserine) on resins. nih.govrsc.org | Simplified purification, reduced solvent use, potential for automation. |

| Catalysis | Catalytic hydrogenation for reduction steps and to facilitate diastereomer separation. nih.govrsc.orgresearchgate.net | Higher efficiency, reduced waste compared to stoichiometric reagents. |

| Atom Economy | Designing cyclization reactions that incorporate a majority of the atoms from reactants into the final product. nih.gov | Minimization of chemical waste. |

| Safer Solvents | Exploring aqueous reaction media or recyclable solvents for synthesis and purification steps. unibo.it | Reduced environmental impact and improved operational safety. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant frontier for the production of this compound. researchgate.netnih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic reactions and handling unstable intermediates. thieme-connect.deallfordrugs.com This precise control can lead to higher yields, improved selectivity, and enhanced safety. For a multistep synthesis of a chiral molecule, different reactors can be connected in sequence, allowing for a "telescoped" process that minimizes manual handling and purification of intermediates. allfordrugs.com

Automated synthesis platforms, often incorporating robotic liquid and solid handlers, can dramatically accelerate the optimization of reaction conditions. nih.govscripps.edu These systems enable high-throughput experimentation (HTE), where numerous variables (catalysts, solvents, temperatures) can be screened simultaneously to identify the optimal conditions for synthesizing the target compound. nih.govchemrxiv.org Integrating online analytical techniques, such as LC-MS, provides real-time data for rapid process optimization. scripps.edu The application of these automated systems would allow for the rapid exploration of the chemical space around the 1,4-oxazepane scaffold, facilitating the creation of derivative libraries for further research. nih.gov

| Technology | Key Features | Relevance to Synthesis |

| Flow Chemistry | Continuous processing in microreactors or packed-bed reactors. thieme-connect.deallfordrugs.com | Enhanced control over reaction parameters, improved safety for hazardous reactions, potential for seamless multi-step synthesis. allfordrugs.com |

| Automated Synthesis Platforms | Robotic systems for high-throughput reaction setup, execution, and analysis. researchgate.netscripps.edu | Rapid optimization of reaction conditions (DoE), library synthesis for structure-activity relationship studies. nih.gov |

| Integrated Analytics | In-line or online monitoring of reactions using techniques like ReactIR or LC-MS. scripps.edu | Real-time data collection for immediate process adjustments and quality control. |

Advanced Spectroscopic Probes for Dynamic Conformational Studies

The seven-membered 1,4-oxazepane ring possesses significant conformational flexibility, which is critical to its interaction with biological targets. While standard NMR provides a time-averaged picture of the molecular structure, advanced spectroscopic techniques are needed to probe the dynamic conformational equilibria of this compound in solution.

Variable Temperature NMR (VT-NMR) is a powerful tool for studying these dynamics. By analyzing changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers between different ring conformations (e.g., chair, boat, twist-boat) and identify the most stable conformers. Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons, which is essential for elucidating the three-dimensional structure and preferred conformations. researchgate.net Computational modeling is often used in conjunction with these experimental techniques to visualize the possible conformational states and calculate their relative energies. nih.govnih.gov Future work could also involve the use of specialized techniques like vibrational circular dichroism (VCD) to provide further insight into its solution-state stereochemistry.

Deeper Theoretical Insights into Chiral Recognition and Selectivity

Understanding the principles that govern the chiral recognition and stereoselectivity of this compound is fundamental to its application. Theoretical and computational chemistry provides powerful tools to gain deeper insights into these phenomena at a molecular level. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the transition states of key synthetic steps, such as the regio- and stereoselective 7-endo cyclization used to form the oxazepane ring. nih.gov By calculating the energies of different reaction pathways, chemists can understand and predict why a particular enantiomer or diastereomer is formed preferentially. nih.gov

Furthermore, molecular dynamics (MD) simulations can be used to model the interaction of the (R)-enantiomer with chiral selectors or biological receptors. These simulations can reveal the specific non-covalent interactions—such as hydrogen bonds, and van der Waals forces—that are responsible for chiral recognition. nih.gov Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can correlate the three-dimensional structure of 1,4-oxazepane derivatives with their biological activity, identifying key structural features that are crucial for affinity and selectivity. nih.govresearchgate.net These theoretical insights are invaluable for the rational design of more efficient stereoselective syntheses and more potent chiral molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl (R)-1,4-oxazepane-3-carboxylate, and how can reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclization of precursors with appropriate stereochemical control. For example, intramolecular N-alkylation of azetidines with a 3-hydroxypropyl side chain can form the oxazepane ring, with reaction solvents (e.g., polar aprotic solvents like DMF) and catalysts (e.g., Pd or chiral catalysts) critical for enantiomeric purity . Temperature control (e.g., low temps for kinetic vs. thermodynamic product formation) and chiral auxiliaries may enhance (R)-configuration selectivity. Post-synthesis purification via chiral chromatography or recrystallization ensures enantiomeric excess .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry and ester group placement. - COSY and NOESY can resolve ring conformation .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with hydrogen bonding patterns analyzed using graph set theory to validate intermolecular interactions .

- Chiral analysis : Circular dichroism (CD) or chiral HPLC (e.g., using amylose columns) confirms enantiopurity .

Q. What are the documented spectral signatures (e.g., IR, MS) of this compound?

- Methodological Answer :

- IR : Strong C=O stretches (~1730 cm) for the ester and weaker N-H/O-H stretches (~3300 cm) if present.

- Mass spectrometry : ESI-MS typically shows [M+H] or [M+Na] peaks. Fragmentation patterns (e.g., loss of COOCH) confirm structural motifs .

Advanced Research Questions

Q. How do hydrogen bonding networks in this compound crystals influence its physicochemical properties?

- Methodological Answer : X-ray diffraction data refined via SHELXL reveal hydrogen bond donor/acceptor motifs. Graph set analysis (e.g., Etter’s rules) categorizes interactions (e.g., rings), correlating with solubility and melting points. For example, strong O–H···N bonds may stabilize specific polymorphs, impacting bioavailability in drug design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data normalization : Control for assay variables (e.g., cell line heterogeneity, solvent effects).

- Structure-activity relationship (SAR) : Compare enantiomers (R vs. S) using kinetic assays (e.g., enzyme inhibition IC) to isolate stereospecific effects .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins, explaining divergent activity in vitro vs. in vivo .

Q. How does the oxazepane ring’s conformation affect ligand-receptor interactions in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.